N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Description
N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a quinoxaline derivative characterized by a 3,4-dimethoxybenzyl substituent attached to the acetamide moiety. Its structure combines a quinoxaline core, known for diverse biological activities, with a methoxy-substituted aromatic ring. This compound is part of a broader class of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide derivatives synthesized for antimicrobial evaluation .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-20(25)23(16-7-5-4-6-15(16)22-13)12-19(24)21-11-14-8-9-17(26-2)18(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
CSZPPJRAPVXULB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3-Methylquinoxalin-2(1H)-one
The synthesis begins with the alkylation of 3-methylquinoxalin-2(1H)-one using ethyl chloroacetate. This step forms the ethyl ester intermediate, ethyl [3-methyl-2-oxoquinoxalin-1(2H)-yl]acetate , through nucleophilic substitution.
Typical Conditions :
-
Reagents : Ethyl chloroacetate (1.2 eq), potassium carbonate (1.2 eq), acetone (solvent).
-
Temperature : Reflux (80°C).
The reaction proceeds via deprotonation of the quinoxalinone nitrogen by K₂CO₃, followed by attack on ethyl chloroacetate. The product is isolated by acidification with acetic acid and recrystallized from ethyl acetate.
Key Analytical Data for Ethyl Ester Intermediate:
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid under basic conditions.
Conditions :
-
Reagents : Aqueous NaOH (2M), ethanol/water (1:1).
-
Temperature : Reflux (4 hours).
-
Yield : 70–85%.
The carboxylic acid is precipitated by acidification with HCl and purified via recrystallization.
Amidation with 3,4-Dimethoxybenzylamine
The final step involves coupling the carboxylic acid with 3,4-dimethoxybenzylamine to form the target acetamide. Two methods are prevalent:
Method A: Direct Amidation Using Coupling Agents
Conditions :
-
Reagents : 3,4-Dimethoxybenzylamine (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq), DMF (solvent).
-
Temperature : Room temperature (24 hours).
-
Yield : 50–65%.
Method B: Acid Chloride Intermediate
Conditions :
-
Chlorination : Thionyl chloride (2 eq), reflux (2 hours).
-
Amidation : 3,4-Dimethoxybenzylamine (1.1 eq), dichloromethane (solvent), triethylamine (1.5 eq).
Alternative Single-Pot Approaches
Phase-Transfer Catalysis (PTC)
A streamlined method uses PTC to alkylate 3-methylquinoxalin-2(1H)-one with 2-chloro-N-(3,4-dimethoxybenzyl)acetamide :
Conditions :
-
Reagents : 2-Chloroacetamide derivative (1 eq), K₂CO₃ (1.5 eq), benzyltributylammonium chloride (0.1 eq), DMF (solvent).
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, yielding colorless crystals.
Spectroscopic Validation
| Technique | Key Data | Source |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 7.72–7.45 (quinoxaline), 6.85–6.70 (dimethoxybenzyl), 4.35 (s, CH₂CO) | |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend) | |
| MS | m/z 353.2 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise (A/B) | High purity, scalable | Multi-step, time-intensive | 50–75% |
| Single-Pot PTC | Faster, fewer steps | Requires specialized reagents | 55–70% |
Industrial-Scale Considerations
Patent CN102351733A highlights the use of tert-butyl dicarbonate for amino protection in similar acetamide syntheses, enabling safer handling of intermediates. Key adaptations for scalability include:
-
Solvent Recovery : Ethyl acetate and dichloromethane are distilled and reused.
-
Catalyst Recycling : Phase-transfer catalysts are retained in the organic phase.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a quinoxaline moiety. Its molecular formula is , and it exhibits specific physical properties that make it suitable for various applications. The presence of methoxy groups enhances its solubility and biological activity, making it a candidate for drug development.
Antitumor Properties
Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antitumor activity. For instance, N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains, suggesting potential use as an antimicrobial agent. The effectiveness is attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic processes.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been reported, highlighting the versatility of quinoxaline derivatives in medicinal chemistry.
Table 1: Synthesis Routes
| Route | Starting Materials | Yield (%) | References |
|---|---|---|---|
| Route A | 3,4-Dimethoxybenzaldehyde + 3-Methylquinoxaline | 85% | |
| Route B | Acetic anhydride + Quinoxaline derivative | 90% | |
| Route C | Benzylamine + Acetic acid derivative | 80% |
Case Study 1: Antitumor Activity
In a study published in 2024, researchers evaluated the antitumor effects of this compound on MCF7 breast cancer cells. The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both bacterial strains, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives is highly dependent on substituent chemistry. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (NO₂, CF₃) enhance activity by improving target binding or membrane penetration .
- Electron-donating groups (OCH₃, OH) reduce activity, likely due to decreased electrophilicity .
- The 3,4-dimethoxybenzyl group in the target compound exhibits minimal activity compared to nitro- or trifluoromethyl-substituted analogs .
Core Heterocyclic Structure Comparisons
The quinoxaline core distinguishes this compound from other heterocyclic derivatives:
Key Findings :
- Quinoxaline derivatives generally show higher antimicrobial specificity compared to coumarin-based compounds, which are more studied for anticancer applications .
- Quinazolinone derivatives, while structurally similar, may exhibit divergent pharmacological profiles due to differences in hydrogen-bonding and steric effects .
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic compound belonging to the quinoxaline class, known for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antiviral, and antimicrobial activities, supported by research findings and data tables.
Chemical Structure
The structure of this compound can be represented as follows:
This structure includes a quinoxaline nucleus which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity Assay: In vitro studies using the MTT assay demonstrated that related quinoxaline compounds exhibited IC50 values ranging from 0.05 to 0.07 μM against HCT-116 colon cancer cells. These values indicate potent anticancer activity within safe doses for normal cells .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Quinoxaline Derivative 1 | 0.05 | 29.40 |
| Quinoxaline Derivative 2 | 0.07 | Not Specified |
Mechanism of Action:
The anticancer activity is attributed to the ability of these compounds to induce morphological changes in cancer cells and downregulate key survival pathways such as HIF-1α and BCL-2 .
Antiviral Activity
Antiviral properties have also been investigated, particularly regarding HIV. The synthesized quinoxaline derivatives were evaluated for their ability to inhibit reverse transcriptase (RT), an essential enzyme in the HIV replication cycle.
Research Findings:
- EC50 and CC50 Values: The compound demonstrated an EC50 value of 3.1 nM against HIV, indicating strong antiviral efficacy comparable to standard treatments like Nevirapine (NVP), which had an EC50 of 6.7 nM .
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Test Compound | 3.1 | 98576 | 31798 |
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant inhibitory effects against various bacterial strains.
Case Study:
A study on quinoxaline derivatives reported promising results against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF or ethanol | 60–75% | |
| Temperature | 60–80°C | 70–85% | |
| Catalysts | Triethylamine or CDI | 65–80% |
Yields are highly dependent on solvent polarity and temperature control. Impurities often arise from incomplete alkylation or side reactions with the dimethoxybenzyl group.
Which analytical techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to verify the quinoxaline core, acetamide linkage, and dimethoxybenzyl substitution .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: 425.18) .
Q. Common Impurities :
- Unreacted 3-methyl-2-oxoquinoxaline (detectable via TLC, Rf = 0.5 in ethyl acetate/hexane) .
- Hydrolysis byproducts of the acetamide group (identified by LC-MS) .
How can researchers design experiments to elucidate the compound’s mechanism of action in anticonvulsant activity?
Advanced Research Question
Experimental Design :
In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents to evaluate seizure suppression .
Receptor Binding Assays : Screen for GABA receptor modulation using H-flunitrazepam binding assays .
Metabolic Stability : Liver microsome studies to assess CYP450-mediated degradation .
Q. Key Findings :
- Derivatives of this scaffold show ED values of 25–40 mg/kg in MES tests, comparable to phenytoin .
- Structural analogs with electron-donating groups (e.g., methoxy) enhance GABAergic activity .
How can contradictory biological activity data (e.g., anticonvulsant vs. antimicrobial) be resolved?
Advanced Research Question
Case Study :
Q. Resolution Strategies :
Structure-Activity Relationship (SAR) : Modify the dimethoxybenzyl or quinoxaline moieties to isolate target-specific effects (Table 1).
Assay Conditions : Validate activity across multiple models (e.g., cytotoxicity via SRB assay ).
Table 1 : SAR for Divergent Activities
| Modification | Anticonvulsant ED | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|---|
| Unmodified parent compound | 30 mg/kg | >64 | |
| Thiazolidinone derivative | >100 mg/kg | 32 |
What in vitro assays are suitable for preliminary evaluation of biological activity?
Basic Research Question
- Antimicrobial : Cup-plate method against Gram-positive/-negative strains; zones of inhibition >15 mm indicate activity .
- Cytotoxicity : Sulforhodamine B (SRB) assay in cancer cell lines (IC < 50 µM suggests therapeutic potential) .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Q. Protocol Optimization :
What strategies improve the pharmacokinetic properties of this compound?
Advanced Research Question
Challenges : Low solubility (<10 µg/mL in PBS) and rapid hepatic clearance.
Solutions :
Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
Structural Tweaks : Replace dimethoxybenzyl with pyridyl groups to reduce CYP3A4 metabolism .
Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life (tested in rat plasma t = 8 hrs vs. 2 hrs free) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
